An In-depth Technical Guide to the Chemical Properties of Di-n-octyldichlorosilane
An In-depth Technical Guide to the Chemical Properties of Di-n-octyldichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-octyldichlorosilane [(CH₃(CH₂)₇)₂SiCl₂] is a versatile organosilicon compound of significant interest in materials science, organic electronics, and for the surface modification of various substrates. Its bifunctional nature, possessing two reactive chloro groups and two hydrophobic n-octyl chains, allows for tailored chemical transformations and the creation of well-defined interfaces. This guide provides a comprehensive overview of the core chemical properties of di-n-octyldichlorosilane, including detailed experimental protocols and reaction mechanisms to support its application in research and development.
Core Chemical and Physical Properties
Di-n-octyldichlorosilane is a liquid at room temperature with a distinctive reactivity profile governed by the silicon-chlorine bonds.[1] The long alkyl chains contribute to its hydrophobic nature and influence its physical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [1] |
| Molecular Weight | 325.43 g/mol | PubChem |
| Appearance | Liquid | [1] |
| Density | 0.936 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.456 | [1] |
| Flash Point | 110 °C (230 °F) | [1] |
| Solubility | Soluble in nonpolar organic solvents. Reacts with protic solvents like water and alcohols. | General knowledge |
Synthesis and Purification
Experimental Protocol: Synthesis via Hydrosilylation
A common and efficient method for the synthesis of di-n-alkyldichlorosilanes is the hydrosilylation of the corresponding alkene with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst. This reaction proceeds with anti-Markovnikov addition, yielding the desired di-n-alkyldichlorosilane.
Materials:
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1-Octene
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Dichlorosilane (H₂SiCl₂)
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Hexachloroplatinic acid (H₂PtCl₆) solution in isopropanol (Speier's catalyst)
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Argon or Nitrogen gas (inert atmosphere)
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Stainless steel high-pressure reactor
Procedure:
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Reactor Preparation: A stainless steel high-pressure reactor equipped with a magnetic stir bar is evacuated and flushed with argon or nitrogen gas five times to ensure an inert atmosphere.
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Charging the Reactor: Under a positive flow of inert gas, 1-octene and a catalytic amount of hexachloroplatinic acid solution are introduced into the reactor. The mixture is homogenized by stirring.
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Addition of Dichlorosilane: The reactor is sealed and cooled in a liquid nitrogen bath. The desired amount of dichlorosilane is then condensed into the reactor.
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Reaction: The reactor is allowed to warm to room temperature and then placed in a water bath to maintain a constant temperature. The reaction mixture is stirred continuously. The reaction progress can be monitored by observing the pressure drop within the reactor.
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Work-up: After the reaction is complete, the reactor is carefully vented. The crude product is then collected.
Experimental Protocol: Purification by Fractional Distillation
The crude di-n-octyldichlorosilane can be purified by fractional distillation under reduced pressure to remove any side products, such as the Markovnikov addition product, and unreacted starting materials.
Materials:
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Crude di-n-octyldichlorosilane
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Fractional distillation apparatus (including a fractionating column, e.g., Vigreux column)
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Vacuum pump
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Heating mantle
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Stir bar
Procedure:
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Apparatus Setup: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed for vacuum application. The crude product and a stir bar are placed in the distillation flask.
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Distillation: The system is evacuated to the desired pressure. The distillation flask is heated gently using a heating mantle.
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Fraction Collection: The temperature at the distillation head is monitored closely. Fractions are collected based on their boiling points. The main fraction corresponding to di-n-octyldichlorosilane is collected.
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Storage: The purified product should be stored under an inert atmosphere to prevent hydrolysis.
Chemical Reactivity and Mechanisms
The chemical reactivity of di-n-octyldichlorosilane is dominated by the two silicon-chlorine bonds, which are highly susceptible to nucleophilic attack.
Hydrolysis
Di-n-octyldichlorosilane readily reacts with water in a hydrolysis reaction to form di-n-octylsilanediol ((C₈H₁₇)₂Si(OH)₂). This reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. The silanediol is often an unstable intermediate and can undergo self-condensation to form siloxanes.
The mechanism of hydrolysis for chlorosilanes generally proceeds through a nucleophilic substitution at the silicon center.
Reaction with Alcohols
Similar to hydrolysis, di-n-octyldichlorosilane reacts with alcohols (ROH) to form di-n-octyldialkoxysilanes ((C₈H₁₇)₂Si(OR)₂). This reaction also produces HCl as a byproduct and is a common method for the synthesis of alkoxysilanes. The reaction proceeds through a similar nucleophilic substitution mechanism as hydrolysis.
Surface Modification: Formation of Self-Assembled Monolayers (SAMs)
Di-n-octyldichlorosilane is widely used for the hydrophobic modification of surfaces containing hydroxyl groups, such as silica, glass, and metal oxides. The dichlorosilane reacts with the surface hydroxyls to form stable covalent Si-O-Surface bonds. The two n-octyl chains then orient away from the surface, creating a dense, hydrophobic monolayer.
Experimental Protocol: Surface Modification of Silica Wafers
This protocol describes the formation of a di-n-octyldichlorosilane self-assembled monolayer on a silicon wafer with a native oxide layer.
Materials:
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Silicon wafers
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Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
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Anhydrous toluene
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Di-n-octyldichlorosilane
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Nitrogen or Argon gas
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Sonicator
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Oven
Procedure:
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Substrate Cleaning and Hydroxylation:
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The silicon wafers are cleaned and hydroxylated by immersion in piranha solution for 30-60 minutes in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
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The wafers are then extensively rinsed with deionized water and dried with a stream of nitrogen.
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The cleaned wafers are then baked in an oven at 110-120 °C for at least one hour to remove any adsorbed water.
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Silanization (Solution Phase):
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A dilute solution (e.g., 1-5 mM) of di-n-octyldichlorosilane in anhydrous toluene is prepared in a glovebox or under an inert atmosphere.
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The cleaned and dried silicon wafers are immersed in the silane solution.
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The reaction is allowed to proceed for several hours at room temperature.
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Washing:
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The wafers are removed from the silane solution and rinsed sequentially with anhydrous toluene, ethanol, and deionized water to remove any physisorbed silane molecules.
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The wafers are then sonicated in a fresh solvent (e.g., toluene or ethanol) for a few minutes to remove any remaining unbound molecules.
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Drying and Curing:
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The wafers are dried with a stream of nitrogen.
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A final curing step is often performed by baking the wafers at 110-120 °C for about an hour to promote the formation of a well-ordered and covalently bound monolayer.
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Spectroscopic Properties (Predicted)
| Spectroscopy | Expected Features |
| ¹H NMR | - Multiplet around 0.8-0.9 ppm (terminal -CH₃ groups).- Broad multiplet around 1.2-1.4 ppm (internal -CH₂- groups of the octyl chains).- Triplet around 1.0-1.2 ppm (α-CH₂ groups adjacent to the silicon atom). |
| ¹³C NMR | - Signal around 14 ppm (terminal -CH₃ carbons).- A series of signals between 22 and 32 ppm (internal -CH₂- carbons).- A distinct signal for the α-CH₂ carbon bonded to silicon. |
| FT-IR | - Strong C-H stretching vibrations around 2850-2960 cm⁻¹.- Si-Cl stretching vibrations typically appear in the region of 450-600 cm⁻¹. |
| Mass Spec. | - The molecular ion peak (M⁺) may be observed, but could be of low intensity.- Characteristic fragmentation patterns would involve the loss of chlorine atoms, alkyl chains, and HCl. |
Safety and Handling
Di-n-octyldichlorosilane is a corrosive material that reacts with moisture. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as causing severe skin burns and eye damage. Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from water, acids, and alcohols.
Applications
The unique properties of di-n-octyldichlorosilane make it a valuable precursor and intermediate in several advanced applications:
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Surface Modification: Creating hydrophobic and low-adhesion surfaces on a variety of materials.
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Organic Electronics: As a building block for the synthesis of hole-transporting materials and polymers for organic photovoltaic (OPV) devices.[1]
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Battery Technology: Used in the fabrication of anode materials for lithium-ion batteries to improve performance and stability.[1]
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Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of specialized silicones.
